REACTION_CXSMILES
|
[NH2:1][C:2]1[C:7]([OH:8])=[CH:6][CH:5]=[CH:4][N:3]=1.C([O:11][C:12](=O)[CH:13]([C:16]1[CH:21]=[CH:20][C:19]([Cl:22])=[CH:18][CH:17]=1)[CH:14]=O)C>CCO>[Cl:22][C:19]1[CH:18]=[CH:17][C:16]([C:13]2[C:12](=[O:11])[N:3]3[CH:4]=[CH:5][CH:6]=[C:7]([OH:8])[C:2]3=[N:1][CH:14]=2)=[CH:21][CH:20]=1
|
Name
|
|
Quantity
|
5.51 g
|
Type
|
reactant
|
Smiles
|
NC1=NC=CC=C1O
|
Name
|
|
Quantity
|
13.6 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(C(C=O)C1=CC=C(C=C1)Cl)=O
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
CCO
|
Name
|
enamine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
product
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Quantity
|
11.1 g
|
Type
|
reactant
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 15 h
|
Duration
|
15 h
|
Type
|
TEMPERATURE
|
Details
|
to cool
|
Type
|
CUSTOM
|
Details
|
The precipitate was isolated via filtration
|
Type
|
CUSTOM
|
Details
|
to yield
|
Name
|
|
Type
|
|
Smiles
|
ClC1=CC=C(C=C1)C1=CN=C2N(C1=O)C=CC=C2O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |